molecular formula C11H13N3O B1454616 N-(propan-2-yl)-1H-indazole-6-carboxamide CAS No. 1031962-45-4

N-(propan-2-yl)-1H-indazole-6-carboxamide

Cat. No.: B1454616
CAS No.: 1031962-45-4
M. Wt: 203.24 g/mol
InChI Key: AXUVGCPXGKXAQI-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-1H-indazole-6-carboxamide is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation .

Industrial Production Methods

Industrial production methods for N-(propan-2-yl)-1H-indazole-6-carboxamide are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity while minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-1H-indazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the indazole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indazole derivatives.

Scientific Research Applications

N-(propan-2-yl)-1H-indazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-1H-indazole-6-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-indazole-3-carboxamide: Another indazole derivative with similar structural features.

    N-methyl-1H-indazole-6-carboxamide: A compound with a methyl group instead of an isopropyl group.

    1H-indazole-5-carboxamide: Differing in the position of the carboxamide group on the indazole ring.

Uniqueness

N-(propan-2-yl)-1H-indazole-6-carboxamide is unique due to the specific positioning of the isopropyl and carboxamide groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-propan-2-yl-1H-indazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7(2)13-11(15)8-3-4-9-6-12-14-10(9)5-8/h3-7H,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUVGCPXGKXAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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